molecular formula C10H9FO2 B13048815 6-Fluoro-7-methylchroman-4-one

6-Fluoro-7-methylchroman-4-one

Cat. No.: B13048815
M. Wt: 180.17 g/mol
InChI Key: MJYWAFDSRXBACC-UHFFFAOYSA-N
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Description

6-Fluoro-7-methylchroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused with a dihydropyran ring. The presence of a fluorine atom at the 6th position and a methyl group at the 7th position distinguishes this compound from other chromanone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methylchroman-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-7-methylchroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methylchroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methylchroman-4-one is unique due to the combined presence of both fluorine and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

6-fluoro-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3

InChI Key

MJYWAFDSRXBACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)CCO2

Origin of Product

United States

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